molecular formula C8H10N2O3 B179924 4-Methoxy-2-methyl-5-nitroaniline CAS No. 123343-96-4

4-Methoxy-2-methyl-5-nitroaniline

Cat. No. B179924
M. Wt: 182.18 g/mol
InChI Key: UKOJKBPYZLLFOL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-5-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It has a molecular formula of C8H10N2O3 .


Synthesis Analysis

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . In another synthesis process, o-toluidine was added dropwise to a mixture of glacial acetic acid and acetic anhydride. The reaction was carried out at 140 °C for 4.2 hours. Nitric acid was added for cooling, and the reaction continued for 5 hours .


Molecular Structure Analysis

The structure of 4-Methoxy-2-methyl-5-nitroaniline consists of a benzene ring with a methoxy group at the second position, a nitro group at the fifth position, and a methyl group at the fourth position .


Chemical Reactions Analysis

The degradation of 4-Methoxy-2-methyl-5-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4M2NA . A total of nineteen reaction intermediates were identified and two possible degradation pathways were illustrated .


Physical And Chemical Properties Analysis

4-Methoxy-2-methyl-5-nitroaniline is a solid compound . It has a molecular weight of 182.18 g/mol . The melting point is 168-170 °C (lit.) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood and liver . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 4-Methoxy-2-methyl-5-nitroaniline research could involve further exploration of its applications in the dye and pharmaceutical industries . Additionally, more studies could be conducted to better understand its degradation mechanism .

properties

IUPAC Name

4-methoxy-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOJKBPYZLLFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476938
Record name Benzenamine, 4-methoxy-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-5-nitroaniline

CAS RN

123343-96-4
Record name Benzenamine, 4-methoxy-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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